molecular formula C9H9BrN2O B6161868 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 1629195-56-7

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No. B6161868
CAS RN: 1629195-56-7
M. Wt: 241.1
InChI Key:
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Description

“8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is a chemical compound with the CAS Number: 1537332-61-8 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves the conversion of 2-aminobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-aminobenzoic acid in the presence of sulfuric acid to form ethyl 2-(2-aminophenyl)-3-oxobutanoate.", "Step 2: The resulting product is then treated with bromine in acetic acid to form ethyl 2-(2-bromophenyl)-3-oxobutanoate.", "Step 3: Ethyl 2-(2-bromophenyl)-3-oxobutanoate is then reacted with magnesium in dry ether to form ethyl 2-(2-bromophenyl)-3-hydroxybutanoate.", "Step 4: The resulting product is then treated with acetic anhydride to form ethyl 2-(2-bromophenyl)-3-acetoxybutanoate.", "Step 5: Sodium hydroxide is added to the reaction mixture to hydrolyze the ester group and form 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one.", "Step 6: The final product is isolated and purified using sodium bicarbonate and ethyl bromide." ] }

CAS RN

1629195-56-7

Molecular Formula

C9H9BrN2O

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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